molecular formula C16H17Cl2N3S B2777298 4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride CAS No. 1052548-30-7

4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

Cat. No. B2777298
M. Wt: 354.29
InChI Key: MOXUABPBHDNARN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrole ring, a thiazole ring, and a benzyl group . Pyrrole is a five-membered aromatic heterocycle, like benzene, but with one of the positions taken by a nitrogen atom . Thiazole is a similar five-membered ring containing both sulfur and nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrrole and thiazole rings, followed by the attachment of the benzyl group . The benzyl group could potentially be attached via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrole and thiazole rings would contribute to the compound’s aromaticity, while the benzyl group would add steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The pyrrole ring, for example, is known to undergo electrophilic substitution reactions . The benzyl group could potentially be modified through reactions involving the benzylic carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .

Scientific Research Applications

Generation of Structurally Diverse Libraries

Compounds structurally related to 4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride have been used as starting materials in various alkylation and ring closure reactions to generate a wide array of compounds. For instance, a study highlighted the use of ketonic Mannich bases derived from 2-acetylthiophene for producing dithiocarbamates, thioethers, and various NH-azoles through alkylation, showcasing the versatility of similar structures in synthetic chemistry (Roman, 2013).

Potential Pharmacological Applications

Research on compounds with a related structural framework has demonstrated potential pharmacological relevance. For example, synthesis routes have been explored to produce derivatives structurally akin to known antiischemic drugs, suggesting that the compound may also hold promise in the development of therapeutic agents (Volovenko et al., 2001).

Novel Chemical Reactions

The scientific research applications of compounds like 4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride extend to facilitating novel chemical reactions. Studies have focused on the synthesis of new compounds through innovative methods, such as the use of amination techniques to create new chemical entities with potential for further exploration in various fields of chemistry (Idhayadhulla et al., 2010).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity it might have .

properties

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3S.ClH/c1-10-7-13(15-9-21-16(18)19-15)11(2)20(10)8-12-5-3-4-6-14(12)17;/h3-7,9H,8H2,1-2H3,(H2,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUABPBHDNARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

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